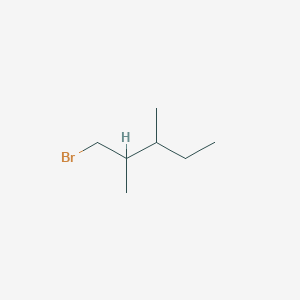

1-Bromo-2,3-dimethylpentane

Description

Structure

3D Structure

Properties

CAS No. |

7485-44-1 |

|---|---|

Molecular Formula |

C7H15Br |

Molecular Weight |

179.10 g/mol |

IUPAC Name |

1-bromo-2,3-dimethylpentane |

InChI |

InChI=1S/C7H15Br/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3 |

InChI Key |

ZOMSTPBAJSHBBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)CBr |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 1-Bromo-2,3-dimethylpentane from 2,3-dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-2,3-dimethylpentane from its corresponding primary alcohol, 2,3-dimethylpentan-1-ol. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and expected analytical data, designed for professionals in the fields of chemical research and drug development.

Introduction

This compound is a branched alkyl halide that can serve as a valuable building block in organic synthesis. Its structure offers potential for the introduction of the 2,3-dimethylpentyl moiety into larger molecules, a feature of interest in the design of novel therapeutic agents and other functional organic materials. The synthesis from the readily available 2,3-dimethylpentan-1-ol is a straightforward and common transformation in organic chemistry.

Reaction Overview

The conversion of 2,3-dimethylpentan-1-ol, a primary alcohol, to this compound is most effectively achieved using phosphorus tribromide (PBr₃). This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The phosphorus tribromide acts as a dehydrating and brominating agent, activating the hydroxyl group to facilitate its displacement by a bromide ion.

A key advantage of using PBr₃ is that it avoids the formation of carbocation intermediates, thus preventing potential rearrangements that can occur with other brominating agents like hydrobromic acid (HBr).[1] The Sₙ2 nature of the reaction ensures a direct conversion of the primary alcohol to the primary alkyl bromide.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the synthesis and purification of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

2,3-dimethylpentan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethylpentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 eq) to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully quench the reaction by slowly adding cold deionized water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2,3-dimethylpentan-1-ol | C₇H₁₆O | 116.20 | Colorless liquid |

| This compound | C₇H₁₅Br | 179.10 | Colorless liquid |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.4 (t, 2H, -CH₂Br), ~1.7-1.9 (m, 1H, -CH-), ~1.3-1.5 (m, 2H, -CH₂-), ~0.8-1.0 (m, 9H, 3 x -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~35-40 (-CH₂Br), ~40-45 (-CH-), ~30-35 (-CH₂-), ~10-25 (multiple -CH₃ signals) |

| IR (neat) | ν (cm⁻¹): ~2960-2850 (C-H stretch), ~1460 (C-H bend), ~1250 (C-H wag), ~650 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z: 178/180 (M⁺, M⁺+2, characteristic bromine isotope pattern), fragments corresponding to loss of Br and alkyl chain cleavage. |

Note: The predicted spectroscopic data is based on the analysis of structurally similar compounds and may vary slightly from experimental results.

Safety Considerations

-

Phosphorus tribromide is a corrosive and toxic substance. It reacts violently with water. Handle PBr₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

The reaction is exothermic and should be cooled appropriately during the addition of PBr₃.

Conclusion

The synthesis of this compound from 2,3-dimethylpentan-1-ol using phosphorus tribromide is an efficient and reliable method. The Sₙ2 reaction mechanism ensures a clean conversion without skeletal rearrangements, providing a valuable synthetic intermediate for further chemical transformations. The provided protocol and analytical data serve as a comprehensive guide for researchers in the successful execution and characterization of this synthesis.

References

chemical and physical properties of 1-Bromo-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2,3-dimethylpentane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established principles of organic chemistry to present estimated properties, detailed experimental protocols for its synthesis and purification, and an analysis of its potential spectroscopic characteristics. Furthermore, the role of bromoalkanes in medicinal chemistry and drug development is discussed, highlighting the potential applications of this compound as a synthetic intermediate.

Chemical and Physical Properties

Table 1: Estimated and Known Physical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₇H₁₅Br | - |

| Molecular Weight | 179.10 g/mol | [1] |

| CAS Number | 7485-44-1 | [1][2][3] |

| Estimated Boiling Point | 165-175 °C | Based on the boiling point of 2,3-dimethyl-1-pentanol (B156742) (155-157 °C) and the typical increase observed upon bromination of a primary alcohol.[4][5] |

| Estimated Density | ~1.1 g/mL | Bromoalkanes are generally denser than water.[4] The density of the precursor alcohol is 0.839 g/mL.[4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, ethanol, chloroform). | General property of bromoalkanes.[4][5] |

| Appearance | Colorless liquid (predicted). | Bromoalkanes are typically colorless liquids.[7] |

Synthesis and Purification

A common and effective method for the synthesis of 1-bromoalkanes is the nucleophilic substitution of a primary alcohol. In this case, this compound can be synthesized from 2,3-dimethyl-1-pentanol.

Synthesis of this compound from 2,3-dimethyl-1-pentanol

Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of primary bromoalkanes from primary alcohols using phosphorus tribromide (PBr₃).

Materials:

-

2,3-dimethyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-1-pentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Purification

The primary method for purifying this compound is fractional distillation.[8][9] The purity of the collected fractions should be assessed using techniques such as gas chromatography (GC) or NMR spectroscopy.

Spectroscopic Properties

While experimental spectra for this compound are not widely available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons and overlapping signals in the alkyl region. Based on the structure and comparison with 1-bromo-2,3-dimethylbutane, the following approximate chemical shifts are predicted:

-

-CH₂Br (C1): A multiplet around 3.3-3.5 ppm.

-

-CH- (C2 and C3): Multiplets in the range of 1.5-2.0 ppm.

-

-CH₂- (C4): A multiplet around 1.2-1.4 ppm.

-

-CH₃ (C5, and methyls at C2 and C3): Doublets and a triplet in the range of 0.8-1.1 ppm.

¹³C NMR: The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

-CH₂Br (C1): ~35-45 ppm.

-

Alkyl carbons (C2-C5 and methyls): ~10-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C-H bending (alkane): 1350-1470 cm⁻¹

-

C-Br stretching: 500-600 cm⁻¹[10]

Mass Spectrometry (MS)

The mass spectrum is expected to exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11][12][13] Common fragmentation patterns for bromoalkanes include the loss of a bromine radical (M - Br)⁺ and cleavage of the carbon-carbon chain.[11][12]

Reactivity and Applications in Drug Development

Bromoalkanes are versatile intermediates in organic synthesis and play a significant role in drug development.[14] Their utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of chemical transformations.

Nucleophilic Substitution and Grignard Reagent Formation

This compound can undergo nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile. This allows for the introduction of various functional groups.

Furthermore, it can be used to prepare a Grignard reagent by reacting with magnesium metal in an ethereal solvent.[15] This organometallic reagent is a powerful nucleophile for forming new carbon-carbon bonds, a fundamental process in the synthesis of complex drug molecules.[15][16][17][18]

Caption: Synthesis of a Grignard reagent and subsequent reaction.

Role as an Alkylating Agent

The electrophilic nature of the carbon atom bonded to the bromine makes this compound a potential alkylating agent. In drug synthesis, alkylating agents are used to introduce alkyl groups onto nucleophilic atoms such as oxygen, nitrogen, or sulfur in a target molecule. This can be a key step in building the carbon skeleton of a drug or modifying its properties.

Caption: General schematic of an SN2 alkylation reaction.

Safety and Handling

As with all bromoalkanes, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Bromoalkanes are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

This compound is a chiral bromoalkane with potential applications as a building block in organic synthesis, particularly in the field of drug discovery and development. While specific experimental data for this compound is limited, its properties and reactivity can be reliably estimated from related compounds and general chemical principles. The synthetic protocols and predicted spectroscopic data provided in this guide offer a valuable resource for researchers interested in the synthesis and utilization of this and similar branched-chain haloalkanes. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.

References

- 1. 7485-44-1|this compound|BLD Pharm [bldpharm.com]

- 2. 7485-44-1(Pentane, 1-bromo-2,3-dimethyl-) | Kuujia.com [pt.kuujia.com]

- 3. 7485-44-1_1-bromo-2,3-dimethylpentaneCAS号:7485-44-1_this compound【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 4. 2,3-Dimethyl-1-pentanol | C7H16O | CID 25006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,3-DIMETHYL-1-PENTANOL | 10143-23-4 [chemicalbook.com]

- 7. 2,3-DIMETHYL-1-PENTANOL CAS#: 10143-23-4 [m.chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide [franklychemistry.co.uk]

- 10. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. benchchem.com [benchchem.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 1-Bromo-2,3-dimethylpentane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Bromo-2,3-dimethylpentane, a halogenated alkane of interest in synthetic organic chemistry. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from established spectroscopic principles and analysis of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of the expected spectral characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is predicted to exhibit signals corresponding to the seven distinct proton environments in the molecule. Chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the alkyl substitution pattern.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| H-1 | ~ 3.3 - 3.5 | 2H | Doublet of Doublets (dd) |

| H-2 | ~ 1.8 - 2.0 | 1H | Multiplet (m) |

| H-3 | ~ 1.5 - 1.7 | 1H | Multiplet (m) |

| H-4 | ~ 1.2 - 1.4 | 2H | Multiplet (m) |

| H-5 | ~ 0.9 | 3H | Triplet (t) |

| 2-CH₃ | ~ 1.0 | 3H | Doublet (d) |

| 3-CH₃ | ~ 0.9 | 3H | Doublet (d) |

¹³C NMR (Carbon NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique signals, one for each carbon atom in the molecule.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 40 - 45 |

| C-2 | ~ 45 - 50 |

| C-3 | ~ 35 - 40 |

| C-4 | ~ 25 - 30 |

| C-5 | ~ 10 - 15 |

| 2-CH₃ | ~ 15 - 20 |

| 3-CH₃ | ~ 15 - 20 |

IR (Infrared) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 2850 - 3000 | Strong | C-H stretching (alkane) |

| 1450 - 1470 | Medium | C-H bending (CH₂ and CH₃) |

| 1370 - 1385 | Medium | C-H bending (CH₃) |

| 560 - 650 | Strong | C-Br stretching |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a bromoalkane. The presence of bromine will be indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks of nearly equal intensity).

| m/z | Proposed Fragment |

| 178/180 | [C₇H₁₅Br]⁺ (Molecular Ion, M⁺) |

| 99 | [M - Br]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution should be clear and homogeneous.[1] Transfer the solution to an 8-inch NMR tube.[1]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity.

-

¹H NMR Acquisition : A standard single-pulse experiment is typically used. The spectral width should encompass the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

IR Spectroscopy

For a liquid sample, the spectrum can be obtained "neat" (undiluted).[2]

-

Sample Preparation (Thin Film Method) : Place a drop of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[2][3] Place a second salt plate on top to create a thin liquid film between the plates.[2][3]

-

Background Spectrum : Run a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.

-

Sample Analysis : Place the "sandwich" of salt plates in the sample holder of the IR spectrometer.[2] Irradiate the sample with infrared light and record the spectrum.[4] Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. The y-axis is typically reported in percent transmittance (%T) and the x-axis in wavenumbers (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[5][6]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This causes the molecules to lose an electron, forming a positively charged molecular ion (radical cation).[5][8]

-

Fragmentation : The high energy of the molecular ions causes them to be unstable, and they fragment into smaller, positively charged ions and neutral radicals.[8]

-

Mass Analysis : The positively charged ions are accelerated and then deflected by a magnetic field.[6][7] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[6][7]

-

Detection : An electron multiplier detects the ions, and the signal is amplified. The instrument records the relative abundance of each ion at a specific m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

Caption: A logical workflow for the spectroscopic characterization of an organic compound.

Predicted Mass Spectrometry Fragmentation

Caption: Major predicted fragmentation pathways for this compound in EI-MS.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. ursinus.edu [ursinus.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

CAS number and IUPAC name for 1-Bromo-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical properties and expected reactivity of 1-Bromo-2,3-dimethylpentane. Due to the limited availability of published data for this specific compound, this document also presents general principles and experimental approaches applicable to primary bromoalkanes, offering a predictive framework for its chemical behavior.

Chemical Identification

The IUPAC name for the compound is This compound .[1] It is registered under the CAS number 7485-44-1 .

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C7H15Br | PubChem[1] |

| Molecular Weight | 179.10 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem |

Experimental Protocols

General Synthesis of Primary Bromoalkanes from Alcohols

A standard method for synthesizing primary bromoalkanes is through the reaction of the corresponding primary alcohol with a brominating agent, such as hydrogen bromide generated in situ.[2][3][4]

Reaction:

R-CH₂-OH + HBr → R-CH₂-Br + H₂O

Generalized Protocol:

-

The primary alcohol (e.g., 2,3-dimethyl-1-pentanol) is treated with a mixture of sodium or potassium bromide and a strong, non-oxidizing acid like concentrated phosphoric(V) acid, or carefully with concentrated sulfuric acid.[4][5]

-

The mixture is heated under reflux. The hydrogen bromide generated in situ reacts with the alcohol.[4]

-

The resulting bromoalkane, being volatile, can be distilled from the reaction mixture.[5]

-

The distillate is then washed with water, a dilute sodium bicarbonate solution to remove any acidic impurities, and finally with water again.

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) and purified by fractional distillation.

Biological Activity and Signaling Pathways

There is no documented evidence in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Halogenated hydrocarbons can exhibit a range of biological effects, but specific data for this compound is absent.

Chemical Reactivity

As a primary bromoalkane, this compound is expected to undergo reactions typical for this class of compounds, primarily nucleophilic substitution and elimination reactions.[6][7]

-

Nucleophilic Substitution (Sₙ2): Primary bromoalkanes are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions. This is due to the relatively unhindered nature of the carbon atom bonded to the bromine, allowing for backside attack by a nucleophile. Common nucleophiles include hydroxide, alkoxides, cyanide, and ammonia.[6][8]

-

Elimination (E2): Elimination reactions can also occur, particularly in the presence of a strong, sterically hindered base and at higher temperatures.[7][9] This would result in the formation of an alkene.

The following diagram illustrates the logical workflow of the expected reactivity of this compound.

References

- 1. This compound | C7H15Br | CID 22955476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]

- 3. physicsandmathstutor.com [physicsandmathstutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Potential Hazards and Safety Precautions for 1-Bromo-2,3-dimethylpentane

This technical guide provides an in-depth overview of the potential hazards and recommended safety precautions for 1-Bromo-2,3-dimethylpentane, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, this guide extrapolates information from analogous brominated alkanes to provide a comprehensive safety profile.

Potential Hazards

Based on data from similar compounds, this compound is anticipated to be a flammable liquid that can cause irritation to the skin, eyes, and respiratory system. Ingestion may be harmful.[1][2][3][4] The primary hazards are summarized below.

Health Hazards:

-

Eye Irritation: Likely to cause serious eye irritation.[1][2][3]

-

Skin Irritation: May cause skin irritation upon contact.[3][4]

-

Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[2][3][4]

-

Harmful if Swallowed: Ingestion of this compound may be harmful.[1][2]

Physical Hazards:

-

Flammable Liquid and Vapor: The compound is expected to be a flammable liquid, with vapors that can form explosive mixtures with air.[2][3][4] Vapors may travel to a source of ignition and flash back.[2][5]

Environmental Hazards:

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of structurally similar compounds to provide an estimation for this compound.

| Property | 1-Bromo-3-methylpentane | 1-Bromopentane | 1-Bromo-3,3-dimethylbutan-2-one | 1-Bromo-3-methylbut-2-ene |

| Molecular Formula | C6H13Br | C5H11Br | C6H11BrO | C5H9Br |

| Molecular Weight | 165.07 g/mol [6] | - | - | - |

| Boiling Point | 144°C at 760 mmHg[7] | - | 189 - 192 °C @ 760 mmHg[8] | 82 - 83 °C (200 hPa) |

| Flash Point | 40.1°C[7] | 31°C[3] | 75 °C / 167 °F[8] | - |

| Density | 1.169 g/cm³[7] | - | 1.330 g/cm³[8] | 1.29 g/mL (20 °C) |

Experimental Protocols

Specific experimental protocols for determining the hazards of this compound are not available. However, the data presented for analogous compounds are typically determined using standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or similar regulatory bodies.

-

Flash Point: Determined using methods like the Cleveland Open Cup or Pensky-Martens Closed Cup testers.

-

Acute Toxicity (e.g., LD50): Typically determined through studies on laboratory animals, such as rats or mice, via oral, dermal, or inhalation routes.

-

Skin and Eye Irritation: Assessed through in vivo (e.g., Draize test) or in vitro methods.

Recommended Safety Precautions

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7][9]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][4][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][9]

-

Keep away from heat and sources of ignition.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[3][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[3]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][4] Do not allow product to enter drains.[2]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7]

-

In Case of Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[1]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][7]

Logical Workflow for Hazard Assessment

The following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical substance like this compound.

Caption: Generalized workflow for chemical hazard assessment.

References

- 1. canbipharm.com [canbipharm.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Bromo-3-methylpentane | CAS#:51116-73-5 | Chemsrc [chemsrc.com]

- 7. 1-BROMO-3-METHYLPENTANE - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility of 1-Bromo-2,3-dimethylpentane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,3-dimethylpentane in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility predictions based on structural analogy, the underlying principles of solubility for halogenated hydrocarbons, and detailed experimental protocols for precise solubility determination.

Core Concepts: Understanding the Solubility of this compound

This compound (C₇H₁₅Br) is a branched alkyl halide. Its molecular structure is the primary determinant of its solubility. The molecule consists of a seven-carbon branched alkyl group and a single bromine atom. The principle of "like dissolves like" is fundamental to understanding its solubility profile.

The dominant feature of this compound is its nonpolar alkyl backbone. This structure leads to significant London dispersion forces, which are the primary intermolecular interactions for nonpolar molecules. Consequently, it is expected to be readily soluble in nonpolar and weakly polar organic solvents.[1][2] The forces of attraction that would be established between the haloalkane and solvent molecules of low polarity are of similar strength to the forces being broken within the solute and solvent individually.[3]

While the carbon-bromine (C-Br) bond introduces a degree of polarity to the molecule, the large, nonpolar hydrocarbon portion dominates its overall character. Therefore, its solubility in polar solvents is expected to be limited. For a halogenoalkane to dissolve in a polar solvent like water, it would need to overcome the strong hydrogen bonds between water molecules, which is energetically unfavorable as the new interactions formed would be weaker.[4]

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both solute and solvents are non-polar hydrocarbons, leading to favorable van der Waals interactions.[2] |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | The non-polar character of both the solute and the aromatic solvents allows for effective solvation through dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers possess low polarity and can effectively solvate the non-polar alkyl portion of the molecule. |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Miscible | The presence of halogen atoms and similar polarities promote miscibility. Halogenated hydrocarbons are known to dissolve other halogenated hydrocarbons.[1][7] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | Although ketones have a polar carbonyl group, the surrounding alkyl groups allow for good interaction with the non-polar structure of this compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | Alcohols are polar protic solvents. While the alkyl portion of the alcohol can interact with the solute, the strong hydrogen bonding in the alcohol may limit miscibility, especially with lower-chain alcohols like methanol. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Sparingly Soluble | These solvents are highly polar and may not effectively solvate the large non-polar alkyl group of this compound. |

| Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a poor solvent for non-polar organic compounds like this compound.[4] |

Note: "Miscible" implies that the two substances are soluble in all proportions.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely used technique.[6]

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Below is a graphical representation of the experimental workflow for determining solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, for liquid-liquid systems, the effect can be more complex. It is crucial to control the temperature during solubility determination.

-

Solvent Polarity: As detailed in the predicted solubility profile, the closer the polarity of the solvent is to that of this compound (which is largely non-polar), the higher the solubility will be.

-

Pressure: For liquid solutes, pressure has a negligible effect on solubility.

The logical relationship of factors influencing the solubility of an alkyl halide is depicted in the following diagram.

Caption: Logical relationship of factors influencing the solubility of this compound.

References

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 3. Haloalkanes easily dissolve in organic solvents, why? - CBSE Class 12 - Learn CBSE Forum [ask.learncbse.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Halogenated hydrocarbons - PCC Group Product Portal [products.pcc.eu]

literature review of 1-Bromo-2,3-dimethylpentane synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for obtaining 1-Bromo-2,3-dimethylpentane, a valuable alkyl halide intermediate in organic synthesis. The document details the two principal routes: the bromination of 2,3-dimethyl-1-pentanol (B156742) and the anti-Markovnikov hydrobromination of 2,3-dimethyl-1-pentene (B165498). It includes detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams to facilitate a thorough understanding of the synthetic pathways.

Core Synthesis Methods

The synthesis of this compound can be effectively achieved through two main strategies, each starting from a different precursor. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

-

Bromination of 2,3-dimethyl-1-pentanol: This classical approach involves the substitution of the hydroxyl group of the primary alcohol, 2,3-dimethyl-1-pentanol, with a bromine atom. Several reagents can accomplish this transformation, with phosphorus tribromide (PBr₃) and mixtures of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) being the most common. These reactions typically proceed via an Sₙ2 mechanism, leading to the desired 1-bromo product with minimal risk of rearrangement.

-

Anti-Markovnikov Hydrobromination of 2,3-dimethyl-1-pentene: This method utilizes the addition of hydrogen bromide (HBr) across the double bond of 2,3-dimethyl-1-pentene. To achieve the desired regioselectivity, where the bromine atom adds to the less substituted carbon, the reaction is carried out in the presence of radical initiators, such as peroxides. This free-radical addition mechanism circumvents the formation of a carbocation intermediate that could lead to the Markovnikov product.[1][2]

Experimental Protocols

Below are detailed experimental procedures for the key synthesis methods.

Method 1: Bromination of 2,3-dimethyl-1-pentanol with Phosphorus Tribromide (PBr₃)

This procedure is adapted from general methods for the conversion of primary alcohols to alkyl bromides using PBr₃.[3][4]

Reaction Scheme:

3 C₇H₁₆O + PBr₃ → 3 C₇H₁₅Br + H₃PO₃

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2,3-dimethyl-1-pentanol (1.0 eq). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The flask is cooled in an ice bath. Phosphorus tribromide (0.4 eq) is added dropwise via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.[5]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is cooled and then carefully poured into ice-water. The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is purified by fractional distillation.

Method 2: Anti-Markovnikov Hydrobromination of 2,3-dimethyl-1-pentene

This protocol is based on the well-established radical-initiated addition of HBr to alkenes.[2][6]

Reaction Scheme:

C₇H₁₄ + HBr --(ROOR)--> C₇H₁₅Br

Procedure:

-

Reaction Setup: A solution of 2,3-dimethyl-1-pentene (1.0 eq) in a non-polar solvent (e.g., pentane (B18724) or hexane) is placed in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Initiator Addition: A radical initiator, such as benzoyl peroxide or di-tert-butyl peroxide (0.02-0.05 eq), is added to the solution.

-

HBr Addition: The flask is cooled in an ice bath, and hydrogen bromide gas is bubbled through the solution. Alternatively, a saturated solution of HBr in acetic acid can be added dropwise. The reaction should be carried out in the absence of light to prevent unwanted side reactions.

-

Reaction: The reaction is typically stirred at 0 °C for 1-3 hours. The reaction progress can be monitored by GC analysis of aliquots.

-

Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bisulfite (to quench excess peroxides), followed by saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2,3-dimethyl-1-pentanol | C₇H₁₆O | 116.20 | 165-167 | 0.829 |

| 2,3-dimethyl-1-pentene | C₇H₁₄ | 98.19 | 92-94 | 0.716 |

| This compound | C₇H₁₅Br | 179.10 | ~170-175 (est.) | ~1.15 (est.) |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~3.4 (t, 2H, -CH₂Br), ~1.7-1.9 (m, 1H, -CH-), ~1.2-1.5 (m, 3H, -CH₂- and -CH-), ~0.8-1.0 (m, 9H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~35-40 (-CH₂Br), ~30-45 (-CH-), ~20-35 (-CH₂-), ~10-25 (-CH₃) |

| IR (neat) | 2960-2850 cm⁻¹ (C-H stretch), 1465 cm⁻¹ (C-H bend), 650-550 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry (EI) | M⁺ and [M+2]⁺ isotopic peaks in a ~1:1 ratio, characteristic fragmentation pattern of alkyl bromides. |

Mandatory Visualizations

Synthesis Pathways

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Workflow for Bromination of 2,3-dimethyl-1-pentanol

Caption: Step-by-step workflow for the synthesis of this compound from its corresponding alcohol.

Mechanism of Anti-Markovnikov Hydrobromination

Caption: The radical chain mechanism for the anti-Markovnikov addition of HBr to an alkene.

References

- 1. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Electrophilic Addition of HBr to 2,3-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition of hydrogen bromide (HBr) to the asymmetrical alkene, 2,3-dimethyl-1-pentene (B165498). This reaction is a cornerstone of organic synthesis, demonstrating fundamental principles of regioselectivity and carbocation chemistry. This document details the reaction mechanisms under both Markovnikov and anti-Markovnikov conditions, predicts the product distribution, provides detailed experimental protocols, and presents relevant spectroscopic data for product identification.

Core Concepts: Reaction Mechanisms and Regioselectivity

The addition of HBr to 2,3-dimethyl-1-pentene can proceed through two distinct pathways, dictated by the reaction conditions. These pathways lead to different constitutional isomers, a concept known as regioselectivity.

Electrophilic Addition (Markovnikov's Rule)

In the absence of peroxides, the reaction follows an electrophilic addition mechanism. The reaction is initiated by the attack of the electron-rich double bond of the alkene on the electrophilic hydrogen of HBr. This results in the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

For 2,3-dimethyl-1-pentene, the initial protonation can form a primary or a secondary carbocation. The formation of the secondary carbocation is significantly more favorable due to its greater stability.

However, the initially formed secondary carbocation is adjacent to a tertiary carbon. This proximity allows for a rapid 1,2-hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation. This rearranged carbocation is then attacked by the bromide ion to yield the major product. The direct attack of the bromide ion on the unrearranged secondary carbocation results in the minor product.

Free Radical Addition (Anti-Markovnikov Addition)

In the presence of peroxides (e.g., benzoyl peroxide, AIBN) and light or heat, the addition of HBr to 2,3-dimethyl-1-pentene proceeds via a free radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.

The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. The bromine radical then adds to the double bond in a way that forms the more stable radical intermediate, which in this case is a tertiary radical. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, thus propagating the chain reaction.

Data Presentation: Product Distribution and Spectroscopic Data

Due to the limited availability of specific experimental data for the hydrobromination of 2,3-dimethyl-1-pentene, the following product distribution is based on well-established principles of carbocation stability and rearrangement. For illustrative purposes, quantitative data from a structurally similar alkene, 3,3-dimethyl-1-butene (B1661986), which also undergoes rearrangement, is presented. In the reaction of 3,3-dimethyl-1-butene with HBr, the major product is the rearranged 2-bromo-2,3-dimethylbutane, with only a minor amount of the unrearranged 3-bromo-2,2-dimethylbutane.[1][2] A similar outcome is expected for 2,3-dimethyl-1-pentene.

Table 1: Predicted and Illustrative Product Distribution

| Reaction Condition | Product | Predicted Distribution | Illustrative Distribution (from 3,3-dimethyl-1-butene) |

| HBr (no peroxides) | 2-Bromo-2,3-dimethylpentane (Rearranged) | Major | Major |

| 3-Bromo-2,3-dimethylpentane (Markovnikov) | Minor | Minor | |

| HBr, ROOR, heat/light | 1-Bromo-2,3-dimethylpentane (Anti-Markovnikov) | Major (often sole product) | Sole product |

Spectroscopic Data of Potential Products

The following tables summarize the expected spectroscopic data for the potential products. Where experimental data is unavailable, predicted values or data from closely related structural analogs are provided and noted as such.

Table 2: Spectroscopic Data for 2-Bromo-2,3-dimethylpentane (Rearranged Product)

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR | Predicted complex multiplets in the alkyl region (δ 0.8-1.9 ppm). |

| ¹³C NMR | Predicted signals for methyl, methylene, methine, and a quaternary carbon bearing the bromine. |

| Mass Spectrometry | Molecular ion peaks (M+ and M+2) characteristic of a monobrominated compound. A mass spectrum for the similar 2-bromo-2-methylpentane (B146041) shows characteristic fragmentation patterns.[3][4] |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations (approx. 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹). C-Br stretch in the fingerprint region (approx. 500-600 cm⁻¹). |

Table 3: Spectroscopic Data for 3-Bromo-2,3-dimethylpentane (Markovnikov Product)

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR | Predicted complex multiplets in the alkyl region (δ 0.8-2.0 ppm). A downfield signal for the proton on the carbon bearing the bromine. |

| ¹³C NMR | Predicted signals for methyl, methylene, and methine carbons, with a downfield shift for the carbon attached to bromine. |

| Mass Spectrometry | Molecular ion peaks (M+ and M+2) characteristic of a monobrominated compound. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations (approx. 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹). C-Br stretch in the fingerprint region (approx. 500-650 cm⁻¹). |

Table 4: Spectroscopic Data for this compound (Anti-Markovnikov Product)

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR | Predicted signals including a downfield multiplet for the -CH₂Br protons. |

| ¹³C NMR | Predicted signals with a distinct upfield signal for the -CH₂Br carbon compared to the other brominated isomers. |

| Mass Spectrometry | Molecular ion peaks (M+ and M+2) characteristic of a monobrominated compound. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations (approx. 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹). C-Br stretch in the fingerprint region (approx. 515-690 cm⁻¹). |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis of the predicted products from 2,3-dimethyl-1-pentene.

Protocol for Markovnikov Addition of HBr

This protocol is adapted from procedures for the hydrobromination of similar alkenes.

Objective: To synthesize 2-bromo-2,3-dimethylpentane as the major product.

Materials:

-

2,3-dimethyl-1-pentene

-

30-48% HBr in acetic acid or a solution of HBr gas in a non-polar solvent (e.g., pentane (B18724) or dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Drying tube

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2,3-dimethyl-1-pentene in a minimal amount of a dry, non-polar solvent like dichloromethane.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a stoichiometric equivalent of HBr (as a solution in acetic acid or bubbled as a gas) to the stirred alkene solution.

-

Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation.

Product Characterization: The product distribution (ratio of rearranged to unrearranged product) can be determined using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy. The structure of the major product can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the expected values.

Protocol for Anti-Markovnikov Addition of HBr

This protocol is a general procedure for the free-radical addition of HBr to alkenes.

Objective: To synthesize this compound.

Materials:

-

2,3-dimethyl-1-pentene

-

HBr (gas or solution in a non-polar solvent)

-

A radical initiator (e.g., benzoyl peroxide or AIBN, ~1-5 mol%)

-

Anhydrous, non-polar solvent (e.g., pentane or hexane)

-

UV lamp or heat source

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-dimethyl-1-pentene and the radical initiator in an anhydrous, non-polar solvent.

-

Saturate the solution with HBr gas at 0°C or add a solution of HBr.

-

Irradiate the mixture with a UV lamp or gently heat to initiate the reaction. The optimal temperature will depend on the chosen initiator.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine radicals, followed by a wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation.

Product Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the formation of the anti-Markovnikov product. GC analysis can be used to assess the purity of the product.

Conclusion

The electrophilic addition of HBr to 2,3-dimethyl-1-pentene serves as an excellent model for understanding the subtleties of organic reaction mechanisms. The outcome of the reaction is highly dependent on the reaction conditions, allowing for the selective synthesis of different constitutional isomers. In the absence of peroxides, the reaction is governed by carbocation stability, with a strong propensity for a 1,2-hydride shift to yield the rearranged product, 2-bromo-2,3-dimethylpentane, as the major isomer. Conversely, in the presence of a radical initiator, the reaction proceeds via an anti-Markovnikov pathway to selectively form this compound. A thorough understanding of these competing pathways and the application of appropriate analytical techniques for product characterization are essential for professionals in chemical research and drug development.

References

An In-depth Technical Guide to the Thermodynamic Stability of 1-Bromo-2,3-dimethylpentane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the isomers of 1-bromo-2,3-dimethylpentane. Due to the absence of direct experimental thermochemical data for this specific compound in publicly available literature, this guide employs a theoretical approach grounded in the principles of conformational analysis. By utilizing established energetic penalties for steric interactions, a semi-quantitative assessment of the relative stabilities of the diastereomers is presented. Furthermore, a detailed experimental protocol for determining these thermodynamic properties using computational chemistry is provided.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at carbons C2 and C3. This gives rise to four distinct stereoisomers, which can be categorized into two pairs of enantiomers. The relationship between these pairs is diastereomeric. The four stereoisomers are:

-

(2R, 3R)-1-bromo-2,3-dimethylpentane and (2S, 3S)-1-bromo-2,3-dimethylpentane (Enantiomeric Pair 1)

-

(2R, 3S)-1-bromo-2,3-dimethylpentane and (2S, 3R)-1-bromo-2,3-dimethylpentane (Enantiomeric Pair 2)

Enantiomers are mirror images of each other and possess identical thermodynamic stabilities. Diastereomers, on the other hand, are not mirror images and have different physical and chemical properties, including their thermodynamic stabilities. Therefore, this guide will focus on the relative stability of the two pairs of diastereomers.

Theoretical Analysis of Thermodynamic Stability

The thermodynamic stability of the different stereoisomers of this compound is primarily dictated by the steric strain arising from the spatial arrangement of the substituents around the C2-C3 bond. A conformational analysis using Newman projections allows for the estimation of the relative energies of the staggered conformers, which represent the energy minima for the molecule.

The relative energy of each conformer can be estimated by summing the energetic penalties of the gauche and eclipsing interactions. The following table summarizes the approximate energy costs for various steric interactions, compiled from literature sources.

Data Presentation: Estimated Energetic Penalties for Steric Interactions

| Interaction Type | Interacting Groups | Approximate Energy Cost (kcal/mol) | Approximate Energy Cost (kJ/mol) |

| Gauche | CH₃ / CH₃ | 0.9 | 3.8 |

| CH₃ / C₂H₅ | ~1.0 | ~4.2 | |

| CH₃ / Br | 0.5 - 1.0 | 2.1 - 4.2 | |

| C₂H₅ / Br | ~1.1 | ~4.6 | |

| Eclipsing | H / H | 1.0 | 4.0 |

| H / CH₃ | 1.4 | 6.0 | |

| H / C₂H₅ | ~1.5 | ~6.3 | |

| H / Br | ~0.7 | ~2.9 | |

| CH₃ / CH₃ | 2.6 - 3.0 | 11.0 - 12.6 | |

| CH₃ / C₂H₅ | ~2.8 | ~11.7 | |

| CH₃ / Br | ~2.5 | ~10.5 |

Note: Values involving the ethyl group (C₂H₅) are estimated based on its slightly larger A-value compared to a methyl group. The range for CH₃ / Br interactions reflects some variance in literature values.

Conformational Analysis of Diastereomers

To determine the most stable diastereomer, we will analyze the staggered conformations of the (2R, 3R) and (2R, 3S) isomers, as the (2S, 3S) and (2S, 3R) isomers are their respective enantiomers with identical energies. The analysis focuses on rotation around the C2-C3 bond.

For the (2R, 3R)-1-bromo-2,3-dimethylpentane isomer, the most stable staggered conformation will seek to minimize the interactions between the bulkiest groups: the bromomethyl (-CH₂Br), the ethyl (-C₂H₅), and the two methyl (-CH₃) groups. The most stable conformer is predicted to have the large ethyl and bromomethyl groups in an anti-periplanar arrangement, with the remaining methyl groups in gauche interactions.

For the (2R, 3S)-1-bromo-2,3-dimethylpentane isomer, a similar analysis is performed. The relative arrangement of the substituents will differ, leading to a different set of gauche interactions in the most stable conformer.

By summing the estimated energy penalties for the gauche interactions in the most stable conformer of each diastereomer, a qualitative prediction of their relative thermodynamic stability can be made. The diastereomer whose most stable conformer has the lowest total steric strain will be the more thermodynamically stable isomer. Based on a qualitative assessment, the diastereomer that can adopt a conformation with fewer or less-energetically costly gauche interactions will be more stable. A detailed quantitative analysis would require precise values for all interactions and is best performed using computational methods as described in the next section.

Experimental Protocols: Computational Determination of Thermodynamic Stability

A rigorous determination of the thermodynamic stability of the this compound isomers can be achieved through quantum chemical calculations. Density Functional Theory (DFT) is a widely used and reliable method for this purpose. The following protocol outlines a typical workflow.

Computational Workflow

-

Initial 3D Structure Generation:

-

The 3D structures of all four stereoisomers of this compound are built using a molecular modeling software (e.g., Avogadro, GaussView).

-

-

Conformational Search:

-

A systematic or stochastic conformational search is performed for each stereoisomer to identify all low-energy conformers. This is crucial for flexible molecules.

-

For acyclic molecules, this typically involves rotating around all rotatable single bonds (e.g., C-C bonds) in discrete steps (e.g., 30° or 60°).

-

The energies of the resulting conformers are calculated using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).

-

-

Geometry Optimization of Conformers:

-

The unique, low-energy conformers identified in the conformational search are then subjected to geometry optimization using a more robust level of theory.

-

A common choice is a DFT functional that accounts for dispersion forces (e.g., B3LYP-D3 or ωB97X-D) with a suitable basis set (e.g., 6-31G(d,p) or a larger basis set like cc-pVTZ).

-

The optimization process finds the exact minimum-energy structure for each conformer.

-

-

Frequency Calculations:

-

A frequency calculation is performed for each optimized conformer at the same level of theory as the geometry optimization.

-

This step serves two purposes:

-

To verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). A structure with one imaginary frequency corresponds to a transition state.

-

To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy. These are essential for calculating the Gibbs free energy.

-

-

-

Single-Point Energy Refinement (Optional but Recommended):

-

To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

-

Calculation of Gibbs Free Energy and Relative Stabilities:

-

The Gibbs free energy (G) for each conformer is calculated using the following equation:

-

G = E_electronic + ZPVE + E_thermal_enthalpy - T * S

-

Where E_electronic is the electronic energy (from the optimization or single-point calculation), ZPVE is the zero-point vibrational energy, E_thermal_enthalpy is the thermal correction to enthalpy, T is the temperature (e.g., 298.15 K), and S is the entropy.

-

-

The relative Gibbs free energy (ΔG) of each conformer is calculated with respect to the global minimum conformer.

-

The Boltzmann distribution is used to calculate the population of each conformer at a given temperature.

-

The overall Gibbs free energy of each diastereomer is a population-weighted average of the Gibbs free energies of its constituent conformers.

-

By comparing the overall Gibbs free energies of the two diastereomeric pairs, their relative thermodynamic stability can be determined.

-

Mandatory Visualization

Caption: A workflow for the computational determination of the thermodynamic stability of this compound isomers.

Caption: Logical relationship for determining the relative thermodynamic stability of diastereomers.

Methodological & Application

Application Notes and Protocols for the Formation of 2,3-Dimethylpentylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation of the Grignard reagent 2,3-dimethylpentylmagnesium bromide from 1-bromo-2,3-dimethylpentane. Due to the secondary and sterically hindered nature of the alkyl halide, specific considerations must be taken to ensure successful synthesis and minimize side reactions. This document outlines the relevant chemical principles, a detailed experimental protocol, and potential applications in organic synthesis.

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen.[1] They are invaluable tools in organic synthesis for the formation of new carbon-carbon bonds. The synthesis of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[3]

The formation of Grignard reagents from secondary alkyl halides, such as this compound, can be more challenging than from primary alkyl halides due to increased steric hindrance. This can lead to slower reaction rates and a higher propensity for side reactions, such as elimination. Careful control of reaction conditions is therefore crucial for achieving a good yield of the desired Grignard reagent.

Quantitative Data Summary

The following table summarizes the key parameters for the formation of 2,3-dimethylpentylmagnesium bromide. Please note that the yield is an estimate based on typical yields for Grignard reagent formation from secondary alkyl bromides and may vary depending on the specific experimental conditions and purity of reagents.

| Parameter | Value | Notes |

| Reactant | This compound | --- |

| Reagent | Magnesium turnings | Activated |

| Solvent | Anhydrous Diethyl Ether or THF | --- |

| Initiator | Iodine (catalytic) | A small crystal is typically sufficient. |

| Reaction Temperature | 35-40 °C (refluxing diethyl ether) | Gentle heating may be required for initiation. |

| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium. |

| Estimated Yield | 70-85% | Yields can be lower due to steric hindrance and side reactions. |

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of Grignard reagents from secondary alkyl bromides. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. All solvents and reagents should be anhydrous.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas.

-

Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask gently with a heat gun under a flow of inert gas to further ensure dryness and activate the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation: Add a small crystal of iodine to the flask. The iodine will help to activate the magnesium surface.

-

Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Reaction Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming with a heating mantle may be necessary to start the reaction.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

-

Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey or brownish solution is the Grignard reagent, 2,3-dimethylpentylmagnesium bromide.

-

Use of the Grignard Reagent: The prepared Grignard reagent is typically used immediately in the next synthetic step without isolation.

Visualizations

Reaction Mechanism

The formation of a Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with the sterically hindered primary alkyl halide, 1-bromo-2,3-dimethylpentane. Due to significant steric hindrance at the β-position, this substrate presents challenges for classical S(_N)2 reactions and a propensity for competing elimination and rearrangement pathways. These protocols offer starting points for the synthesis of various derivatives, including ethers, nitriles, and primary amines, which are common moieties in drug discovery and development.

Introduction

This compound is a primary alkyl halide characterized by substantial steric bulk adjacent to the reaction center. This structural feature significantly retards the rate of bimolecular nucleophilic substitution (S(_N)2) reactions.[1][2][3][4] Consequently, reaction conditions must be carefully selected to favor substitution over competing elimination (E2) pathways, which are often promoted by nucleophiles that are also strong bases.[5][6][7] Unimolecular substitution (S(_N)1) is generally unfavorable due to the formation of a high-energy primary carbocation, though rearrangement to a more stable tertiary carbocation can occur under certain conditions, leading to a mixture of products.[1][2][8]

These application notes describe protocols for key nucleophilic substitution reactions, acknowledging the anticipated challenges and providing guidance for reaction optimization.

Reaction Data Summary

Due to the sterically hindered nature of this compound, reaction yields for S(_N)2 processes are expected to be low to moderate, and competing elimination is a significant side reaction. The following table summarizes expected outcomes and suggested conditions for various nucleophilic substitution reactions.

| Reaction Type | Nucleophile | Product | Typical Solvent | Anticipated Yield | Primary Competing Reaction | Reference Protocol |

| Ether Synthesis | Sodium Ethoxide (NaOEt) | 1-Ethoxy-2,3-dimethylpentane | DMF, DMSO | Low | E2 Elimination | Protocol 1 |

| Nitrile Synthesis | Sodium Cyanide (NaCN) | 2,3-Dimethylpentanenitrile | DMSO | Low to Moderate | E2 Elimination | Protocol 2 |

| Amine Synthesis | Sodium Azide (B81097) (NaN(_3)) | 1-Azido-2,3-dimethylpentane | DMF | Moderate | E2 Elimination | Protocol 3 |

| Amine Synthesis (Gabriel) | Potassium Phthalimide (B116566) | N-(2,3-dimethylpentyl)phthalimide | DMF | Low | E2 Elimination | Protocol 4 |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-2,3-dimethylpentane

The Williamson ether synthesis is a classic method for preparing ethers via an S(_N)2 reaction. With a sterically hindered substrate like this compound, E2 elimination is a major competing pathway.[5][6] The use of a polar aprotic solvent can help to enhance the rate of the S(_N)2 reaction relative to elimination.[9]

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 equivalents) in anhydrous DMF.

-

To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC analysis. Note: Higher temperatures may favor the E2 elimination product, 2,3-dimethyl-1-pentene.

-

After completion (or when no further conversion is observed), cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl.

-

Extract the mixture with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

-